molecular formula C16H14ClN3O2S B6774811 N-(5-chloro-1,3-benzothiazol-2-yl)-2-cyclopropyl-N,4-dimethyl-1,3-oxazole-5-carboxamide

N-(5-chloro-1,3-benzothiazol-2-yl)-2-cyclopropyl-N,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No.: B6774811
M. Wt: 347.8 g/mol
InChI Key: TVUWYFHBRKUHHJ-UHFFFAOYSA-N
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Description

N-(5-chloro-1,3-benzothiazol-2-yl)-2-cyclopropyl-N,4-dimethyl-1,3-oxazole-5-carboxamide is a complex organic compound that features a benzothiazole ring, a cyclopropyl group, and an oxazole ring

Properties

IUPAC Name

N-(5-chloro-1,3-benzothiazol-2-yl)-2-cyclopropyl-N,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-8-13(22-14(18-8)9-3-4-9)15(21)20(2)16-19-11-7-10(17)5-6-12(11)23-16/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUWYFHBRKUHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2CC2)C(=O)N(C)C3=NC4=C(S3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,3-benzothiazol-2-yl)-2-cyclopropyl-N,4-dimethyl-1,3-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the cyclopropyl and oxazole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1,3-benzothiazol-2-yl)-2-cyclopropyl-N,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

N-(5-chloro-1,3-benzothiazol-2-yl)-2-cyclopropyl-N,4-dimethyl-1,3-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-1,3-benzothiazol-2-yl)-2-cyclopropyl-N,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-(4-cyanophenoxy)-N-ethylpropanamide
  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide

Uniqueness

N-(5-chloro-1,3-benzothiazol-2-yl)-2-cyclopropyl-N,4-dimethyl-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and oxazole rings, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.

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